

N-Cyclobutyl-N-methylsulfamoyl Chloride: Technical Supply & Application Guide

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Compound of Interest

Compound Name:	<i>N-cyclobutyl-N-methylsulfamoyl chloride</i>
CAS No.:	1411944-92-7
Cat. No.:	B2619752

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Executive Summary

N-cyclobutyl-N-methylsulfamoyl chloride (CAS: 1411944-92-7) is a specialized electrophilic building block used primarily in the synthesis of sulfonamides for drug discovery. Its structural motif—a rigid cyclobutyl ring coupled with a methyl group—offers unique steric and lipophilic properties that can modulate the metabolic stability and potency of pharmaceutical candidates.

This guide provides a critical analysis of the supply landscape, revealing a high-cost "spot market" driven by boutique suppliers. It contrasts this with a technical "Make vs. Buy" assessment, offering a validated synthesis pathway for laboratories requiring multi-gram quantities.

Chemical Profile & Specifications

Before engaging suppliers, it is critical to establish the technical baseline for this moisture-sensitive reagent.

Property	Specification
Chemical Name	N-Cyclobutyl-N-methylsulfamoyl chloride
CAS Number	1411944-92-7
Formula	C ₅ H ₁₀ ClNO ₂ S
Molecular Weight	183.66 g/mol
Physical State	Colorless to pale yellow oil (typically) or low-melting solid
Solubility	Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols
Stability	High Moisture Sensitivity. Hydrolyzes to corresponding sulfamic acid.[1]
Storage	-20°C, under Argon/Nitrogen, desiccated.

Market Analysis: Supplier & Price Comparison

The market for CAS 1411944-92-7 is characterized by low liquidity. It is not a commodity chemical (like N-methylsulfamoyl chloride) but a "Tier 3" building block, often synthesized on-demand.

Representative Pricing Structure (Q4 2025 Estimates)

The following data illustrates the steep cost curve associated with catalog procurement versus bulk inquiry.

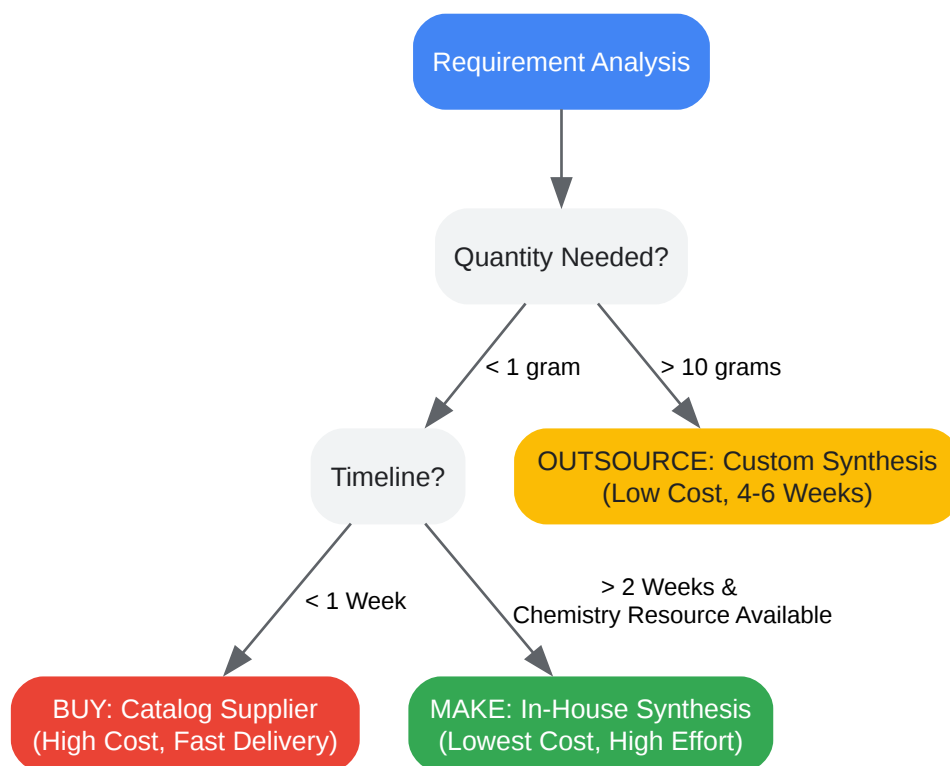
Supplier Category	Representative Vendor	Pack Size	Price (Est.)	Lead Time
Boutique Catalog	Biosynth / CymitQuimica	50 mg	€340 - €360	1-2 Weeks
Boutique Catalog	Biosynth / CymitQuimica	500 mg	€1,000 - €1,100	1-2 Weeks
Global Aggregator	eMolecules / PubChem Vendors	1 g	Inquire	2-4 Weeks
CRO / Custom	Enamine / WuXi AppTec	10 g+	~\$150 - \$300/g	4-6 Weeks

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Strategic Insight: The price per gram drops precipitously (by factor of 10x-20x) when moving from "In-stock/Catalog" to "Custom Synthesis" orders. For requirements >1g, catalog purchase is economically inefficient.

Procurement Decision Logic

The following decision tree aids researchers in choosing the optimal sourcing strategy based on project timelines and budget.



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Figure 1: Strategic sourcing decision tree for **N-cyclobutyl-N-methylsulfamoyl chloride**.

Technical Guide: Synthesis & Handling

Given the high catalog price, in-house synthesis is a viable option for competent medicinal chemistry labs. The synthesis follows standard protocols for sulfamoyl chlorides but requires strict temperature control to prevent side reactions.

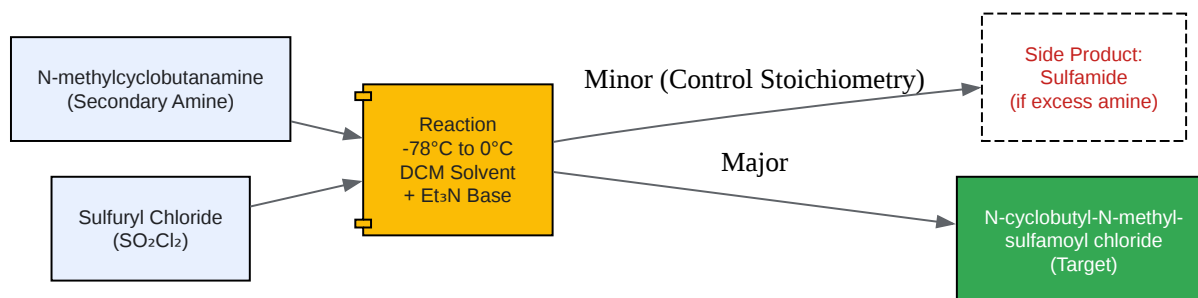
Retrosynthetic Analysis & Pathway

The most reliable route involves the reaction of the secondary amine (N-methylcyclobutanamine) with sulfuryl chloride (SO_2Cl_2).

Reagents:

- N-methylcyclobutanamine (Precursor): Commercially available or synthesized via reductive amination of cyclobutanone with methylamine.
- Sulfuryl Chloride (SO_2Cl_2): The electrophilic sulfur source.

- Triethylamine (TEA): HCl scavenger.



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Figure 2: Synthesis pathway for **N-cyclobutyl-N-methylsulfamoyl chloride** via sulfuryl chloride.

Validated Experimental Protocol

Objective: Synthesis of 5.0 g of **N-cyclobutyl-N-methylsulfamoyl chloride**.

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
- Charging: Add Sulfuryl Chloride (1.2 equiv) in anhydrous Dichloromethane (DCM) (10 volumes). Cool to -78°C (dry ice/acetone bath).
- Addition: Mix N-methylcyclobutanamine (1.0 equiv) and Triethylamine (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the cold sulfuryl chloride solution over 30 minutes.
 - Mechanism Note: Slow addition at low temperature prevents the formation of the symmetric sulfamide (where two amine molecules react with one SO₂Cl₂).
- Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO₄) or LCMS (look for methyl ester adduct if quenching with methanol for analysis).
- Workup:

- Quench with ice water (rapidly, to minimize hydrolysis of product).
- Extract immediately with DCM (x2).
- Wash organic layer with cold 1N HCl (to remove amine salts) and Brine.
- Dry over Na_2SO_4 , filter, and concentrate in vacuo at $<30^\circ\text{C}$.
- Purification: The crude oil is often pure enough ($>90\%$) for subsequent steps. If necessary, purify via rapid flash chromatography (Hexane/EtOAc) on silica gel. Do not store on silica; elute quickly to prevent degradation.

Quality Control (QC) Markers

- ^1H NMR (CDCl_3): Look for the diagnostic cyclobutyl methine proton (multiplet, ~ 4.0 - 4.5 ppm) and the N-methyl singlet (~ 2.8 - 3.0 ppm).
- LCMS: Direct injection of sulfamoyl chlorides can be tricky due to hydrolysis.
 - Tip: Derivatize a small aliquot with excess morpholine or methanol before injection to confirm the stable sulfonamide or methyl ester species.

Application: Sulfonylation Protocol

To use this reagent for coupling with a core scaffold (e.g., an aniline or amine-bearing heterocycle):

- Solvent: Pyridine (as solvent and base) or DCM/THF with Pyridine/TEA.
- Temperature: 0°C to Room Temperature.
- Procedure: Add the sulfamoyl chloride (1.2 equiv) to the amine substrate (1.0 equiv).
- Catalysis: DMAP (0.1 equiv) can accelerate sluggish reactions.

References

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